molecular formula C4H10N2O2S B13479460 2-Amino-N-(dimethyl(oxo)-l6-sulfaneylidene)acetamide

2-Amino-N-(dimethyl(oxo)-l6-sulfaneylidene)acetamide

Cat. No.: B13479460
M. Wt: 150.20 g/mol
InChI Key: LSZMNOFCYWIXDE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include phenacyl bromide, triethylamine, and ethanol . For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .

Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, which have significant biological activities and potential therapeutic applications .

Comparison with Similar Compounds

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be compared with other similar compounds, such as 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide . While both compounds share a similar core structure, they differ in their substituents, which can influence their biological activities and applications. The unique feature of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is its selective inhibition of bacterial leucyl-tRNA synthetase, which sets it apart from other related compounds .

Conclusion

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a compound with significant potential in various scientific fields. Its unique chemical structure and ability to inhibit bacterial aminoacyl-tRNA synthetase make it a promising candidate for therapeutic applications. The compound’s synthesis, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide

InChI

InChI=1S/C4H10N2O2S/c1-9(2,8)6-4(7)3-5/h3,5H2,1-2H3

InChI Key

LSZMNOFCYWIXDE-UHFFFAOYSA-N

Canonical SMILES

CS(=NC(=O)CN)(=O)C

Origin of Product

United States

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